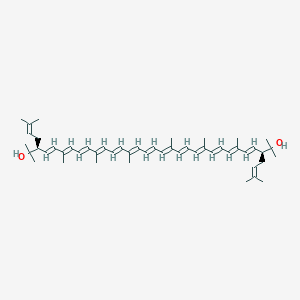
Bisanhydrobacterioruberin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a diol.
Applications De Recherche Scientifique
Carotenogenesis in Haloarchaea
Bisanhydrobacterioruberin, along with other carotenoids like bacterioruberin, is primarily produced by haloarchaea, a group of halophilic microbes from the Archaea domain. A study by Giani et al. (2020) delves into the metabolic pathways of carotenogenesis in haloarchaea, focusing on the synthesis of bacterioruberin and its derivatives including bisanhydrobacterioruberin. This research provides a bioinformatic analysis establishing a hypothetical metabolic map connecting all potential pathways involved in carotenogenesis in haloarchaea, particularly in the Haloferax genus (Giani, Miralles-Robledillo, Peiró, Pire, & Martínez-Espinosa, 2020).
Influence of Nicotine on Carotenoid Metabolism
Research by Oren et al. (2018) demonstrates the profound effect of nicotine on carotenoid metabolism in halophilic Archaea. In their study, nicotine addition led to significant changes in carotenoid production, including the formation of bisanhydrobacterioruberin. This study provides insights into how external factors like nicotine can influence the biosynthesis of carotenoids, including bisanhydrobacterioruberin, in halophilic Archaea (Oren, Hirschberg, Mann, & Jehlička, 2018).
Antioxidant Potential and Identification in Halophilic Archaea
Kesbiç and Gültepe (2021) identified bisanhydrobacterioruberin as one of the major carotenoids in the extremophilic archaeon Haloterrigena thermotolerans. Their research highlights the significant antioxidant activity of the carotenoid extract from H. thermotolerans, which was statistically higher than ascorbic acid and butylated hydroxytoluene, indicating potential applications in biotechnology, food, and medical industries (Kesbiç & Gültepe, 2021).
Bisanhydrobacterioruberin in Halorubrum sp. SH1
De la Vega et al. (2016) investigated a strain of Halorubrum, designated as Halorubrum sp. SH1, and found that the predominant pigments produced by this strain were C50‐carotenoids, including bisanhydrobacterioruberin. The study suggests that this archaeon could be a valuable source for the production of bacterioruberins due to their coloring, antioxidant, and potential anticancer properties (De la Vega, Sayago, Ariza, Barneto, & Léon, 2016).
Carotenoids in Haloarcula japonica
Yatsunami et al. (2014) identified bisanhydrobacterioruberin as a major carotenoid in the extremophilic archaeon Haloarcula japonica. The study highlights the antioxidant capacity of bacterioruberin, which was much higher than that of β-carotene, indicating the potential of these carotenoids, including bisanhydrobacterioruberin, in various applications (Yatsunami, Ando, Yang, Takaichi, Kohno, Matsumura, Ikeda, Fukui, Nakasone, Fujita, Sekine, Takashina, & Nakamura, 2014).
Propriétés
Nom du produit |
Bisanhydrobacterioruberin |
|---|---|
Formule moléculaire |
C50H72O2 |
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol |
InChI |
InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1 |
Clé InChI |
YSNDIOZFQNZVGY-SOGLEDDYSA-N |
SMILES isomérique |
CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C |
SMILES canonique |
CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



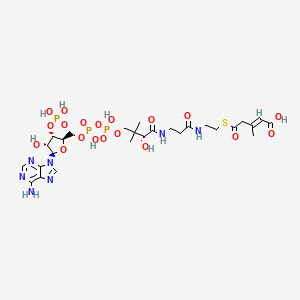
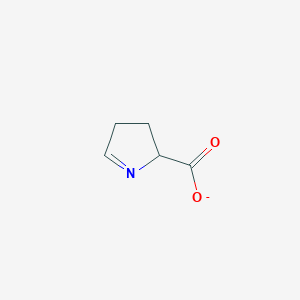
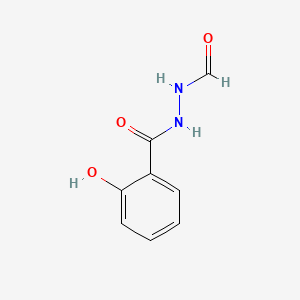
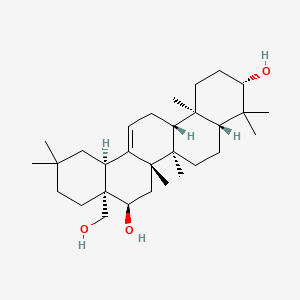
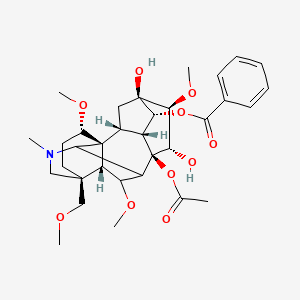
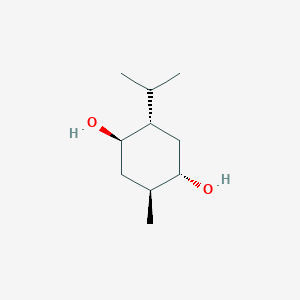
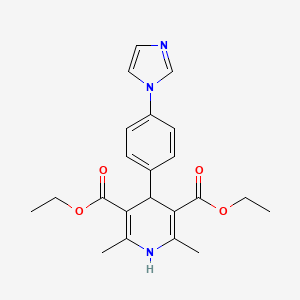
![(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide](/img/structure/B1246020.png)
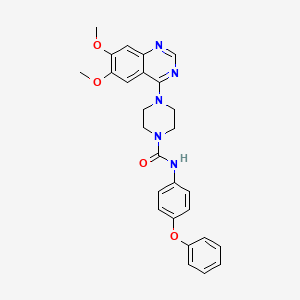
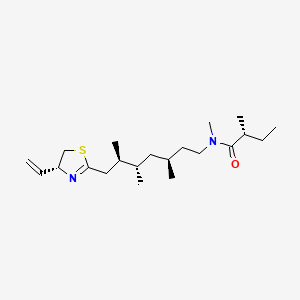

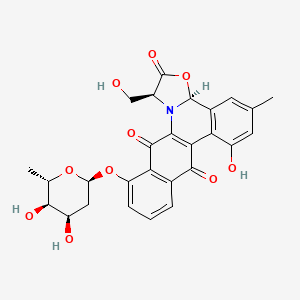

![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)